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Compound of Interest

3-Chloro-4-

Compound Name: methoxyphenethylamine
hydrochloride

CAS No.: 7569-60-0

Cat. No.: B1591647

Get Quote

\ J

A Multi-Modal Analytical Framework for Regioisomeric Confirmation

Executive Summary & Chemical Identity

3-Chloro-4-methoxyphenethylamine hydrochloride is a halogenated phenethylamine
derivative sharing structural homology with the 2C-x family of psychoactive compounds,
specifically related to 2C-C (4-chloro-2,5-dimethoxy). However, its distinct 3,4-substitution
pattern presents unique spectroscopic challenges, particularly in differentiating it from the 4-
chloro-3-methoxy isomer.

This guide establishes a self-validating protocol for structural confirmation using Mass
Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

Chemical Profile
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Property Data
IUPAC Name 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine
hydrochloride
CAS Number 7569-60-0
C
Molecular Formula H
CINO[1][2][3][4][5] - HCI
Molecular Weight 222.11 g/mol (Salt); 185.65 g/mol (Freebase)
Exact Mass (Freebase) 185.0607
Appearance White crystalline solid
Melting Point 192-195 °C

Analytical Strategy: The Triad of Confirmation

To ensure scientific integrity, the structure must be validated through three orthogonal datasets.
Reliance on a single method is insufficient due to the existence of positional isomers.

e Mass Spectrometry (MS): Confirms molecular weight and the presence of chlorine via
isotopic abundance.

e 1D & 2D NMR: Establishes the carbon skeleton and, crucially, the 1,3,4-substitution pattern
via coupling constants (

-values) and Nuclear Overhauser Effect (NOE).

o FT-IR: Validates the salt form (ammonium bands) and functional groups (aryl ether, aryl
chloride).

Workflow Visualization
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Figure 1: The analytical decision matrix for structural confirmation.

Mass Spectrometry (MS) Elucidation

Obijective: Confirm the molecular formula and the presence of a single chlorine atom.

Isotopic Signature

The most diagnostic feature of this molecule in MS is the chlorine isotope pattern. Chlorine
exists naturally as

CI (75.8%) and

Cl (24.2%).

e Observation: The molecular ion peak
(in EI) or

(in ESI) must appear as a doublet separated by 2 mass units with an intensity ratio of
approximately 3:1.

e Target m/z (ESI+): 186.06 (
Cl) and 188.06 (

cl).

Fragmentation Pathway (EIl - 70eV)

In Electron lonization (El), phenethylamines undergo a characteristic
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-cleavage (breaking the C

-C

bond).

¢ Base Peak (m/z 30): Formation of the iminium ion
. This confirms the primary amine structure.

e Benzylic Cation (m/z 155/157): The remaining 3-chloro-4-methoxybenzyl carbocation. This
fragment retains the chlorine, preserving the 3:1 isotope pattern.

e Secondary Loss: Loss of the methyl group from the methoxy (-CH

, -15 amu) or loss of the chlorine radical (-Cl, -35 amu).

Molecular lon [M]+
m/z 185/187

Alpha Cleavage

Iminium lon 3-Cl-4-OMe-Benzyl Cation
[CH2=NH2]+ m/z 155/157

m/z 30 (Base Peak) (Retains CI pattern)
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Figure 2: Predicted EI-MS fragmentation pathway showing the diagnostic alpha-cleavage.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Differentiate the 3-chloro-4-methoxy substitution from the 4-chloro-3-methoxy
isomer. This is the critical "Trustworthiness" step.

Sample Preparation[8]
e Solvent: DMSO-

is recommended over CDCI

for the hydrochloride salt to ensure complete solubility and to visualize the ammonium
protons.

e Concentration: 10-15 mg in 0.6 mL solvent.

H NMR Assignment (DMSO- , 400 MHz)

The aromatic region (6.5—7.5 ppm) provides the proof of regiochemistry.
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The "Isomer Differentiation" Protocol (NOE)

To definitively prove the 3-Cl, 4-OMe arrangement versus 4-Cl, 3-OMe:
o Experiment: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).
o Action: Selectively irradiate the Methoxy singlet (~3.82 ppm).

e Analysis: Observe which aromatic proton shows signal enhancement.
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e Scenario A (Target: 3-Cl-4-OMe): The OMe is at C4. The only adjacent proton is H-5.
o Result: NOE enhancement of a doublet (
Hz).

e Scenario B (Isomer: 4-CI-3-OMe): The OMe is at C3. Adjacent protons are H-2 and H-4
(Wait, C4 has CI). Adjacent is H-2.

o Result: NOE enhancement of a meta-coupled singlet/doublet (
Hz).

Conclusion: If irradiating OMe enhances the ortho-coupled doublet, the structure is confirmed
as 3-Chloro-4-methoxyphenethylamine.
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Figure 3: NOE logic flow for distinguishing regioisomers.

Infrared Spectroscopy (FT-IR)
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Objective: Rapid validation of the salt form and functional groups.

Amine Salt (

): Broad, strong absorption band between 2800-3200 cm
. Multiple fine structures may appear due to H-bonding.

e Aromatic C=C: Sharp bands at 1580 cm

and 1500 cm

o Aryl Alkyl Ether (C-O-C): Strong stretching vibration at 1250 cm
(asymmetric) and 1040 cm
(symmetric).
» Aryl Chloride (C-CI): A distinct band in the fingerprint region, typically 1050—-1090 cm

(often overlapped) or lower frequency deformation bands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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